4-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
4-(4-Ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a white crystalline solid that is soluble in many polar organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and pesticide industries .
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate, particularly in the pharmaceutical and pesticide industries .
Mode of Action
It is known to be used as a base catalyst and a transition metal complexing reagent in synthesis processes . This suggests that it may interact with its targets by facilitating chemical reactions or forming complexes with transition metals.
Biochemical Pathways
Given its role as a synthesis intermediate, it is likely involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
As a synthesis intermediate, its effects would likely depend on the specific compounds it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylpiperazin-1-yl)aniline. For instance, it should be handled in a well-ventilated place and stored at room temperature . It is also recommended to avoid formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Preparation Methods
4-(4-Ethylpiperazin-1-yl)aniline can be synthesized through a series of chemical reactions. One common method involves the synthesis of ethylpiperazine followed by subsequent substitution reactions . The synthetic route typically includes the following steps:
Synthesis of Ethylpiperazine: Ethylpiperazine is prepared by reacting piperazine with ethyl iodide under controlled conditions.
Substitution Reaction: The ethylpiperazine is then reacted with aniline in the presence of a suitable catalyst to form this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
4-(4-Ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(4-Ethylpiperazin-1-yl)aniline can be compared with other similar compounds such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-(4-Butylpiperazin-1-yl)aniline: This compound has a butyl group, which affects its solubility and reactivity compared to this compound.
4-(4-Phenylpiperazin-1-yl)aniline: The presence of a phenyl group significantly alters the compound’s chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Biological Activity
4-(4-Ethylpiperazin-1-yl)aniline, also known as dihydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.
The molecular formula of this compound is C12H19N3·2HCl, with a molecular weight of 278.22 g/mol. It is synthesized through a nucleophilic substitution reaction between 4-chloroaniline and 1-ethylpiperazine, often facilitated by a base like sodium hydroxide. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. This property makes it useful in studying enzyme kinetics and protein-ligand interactions.
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases:
- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology .
- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities and IC50 Values
Activity Type | Target/Organism | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Various cancer cell lines | Varies | |
Acetylcholinesterase Inhibition | Human AChE | <10 | |
Antimicrobial | Bacterial strains | Varies |
Study on Anticancer Properties
A study conducted by Aeluri et al. (2015) investigated the antiproliferative effects of various Mannich bases, including derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation at low concentrations, suggesting a mechanism that may involve apoptosis induction .
Inhibition of Cholinesterases
Research by Yamali et al. (2016) demonstrated that compounds similar to this compound exhibited strong inhibition against human carbonic anhydrases and cholinesterases. The study highlighted the structure-activity relationship that enhances inhibitory potency, making these compounds suitable for further exploration in drug development for neurodegenerative disorders .
Comparison with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-(1-Piperazinyl)aniline | Similar piperazine ring | Moderate anticancer activity |
4-(4-Methylpiperazin-1-yl)aniline | Ethyl vs. methyl substitution | Different AChE inhibition profile |
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUOYACJXZYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359078 | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-01-7 | |
Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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